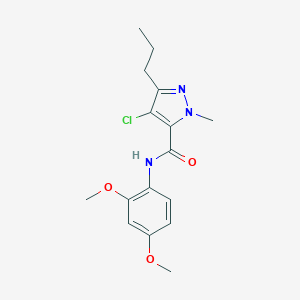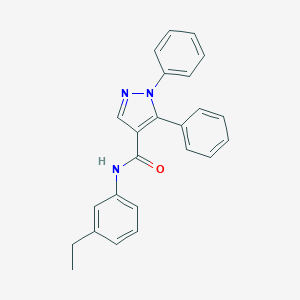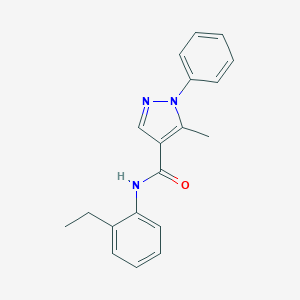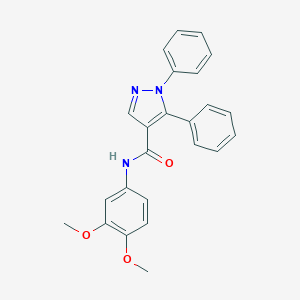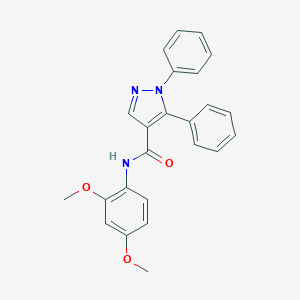![molecular formula C16H11FN4OS B286960 3-(3-Fluorophenyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286960.png)
3-(3-Fluorophenyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Fluorophenyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a member of the triazolo-thiadiazole family of compounds, which have been extensively studied for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 3-(3-Fluorophenyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not yet fully understood. However, it is believed to exert its biological effects by interacting with specific molecular targets in cells, leading to the modulation of various signaling pathways. For example, it has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-Fluorophenyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation and oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(3-Fluorophenyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its high potency and selectivity towards specific molecular targets. This allows for precise modulation of cellular processes and signaling pathways. However, one of the limitations is its relatively low solubility in water, which can affect its bioavailability and pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the research and development of 3-(3-Fluorophenyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is its potential application in the treatment of various types of cancer, including breast, lung, and prostate cancer. Another area of research is the development of novel derivatives and analogs of this compound with improved pharmacological properties and selectivity towards specific molecular targets. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other drugs and compounds.
Synthesemethoden
The synthesis of 3-(3-Fluorophenyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the condensation of 3-amino-5-(3-fluorophenyl)-1,2,4-triazole with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thiosemicarbazide to yield the final product.
Wissenschaftliche Forschungsanwendungen
The compound 3-(3-Fluorophenyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported its promising anticancer, antimicrobial, and antifungal activities. In addition, it has been shown to possess potent anti-inflammatory and antioxidant properties.
Eigenschaften
Molekularformel |
C16H11FN4OS |
|---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
3-(3-fluorophenyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H11FN4OS/c1-22-13-8-3-2-7-12(13)15-20-21-14(18-19-16(21)23-15)10-5-4-6-11(17)9-10/h2-9H,1H3 |
InChI-Schlüssel |
NVBZGVUKKWYWKL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F |
Kanonische SMILES |
COC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[1,1'-Biphenyl]-4-yl-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286877.png)
![6-(2,4-Dimethylphenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286880.png)
![6-(3,5-Dimethylphenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286881.png)
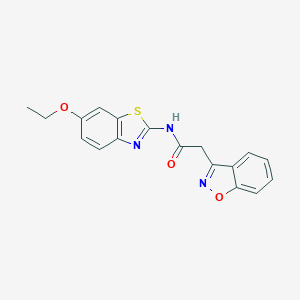
![4-{[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}phenyl methyl ether](/img/structure/B286891.png)
![3-(4-Chlorobenzyl)-6-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286892.png)
![3-[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B286893.png)
![3-(4-Chlorobenzyl)-6-(2,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286894.png)
![2-[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B286895.png)
